Product packaging for 2-[3-(Azetidin-3-yl)phenyl]acetic acid(Cat. No.:)

2-[3-(Azetidin-3-yl)phenyl]acetic acid

Cat. No.: B12094474
M. Wt: 191.23 g/mol
InChI Key: LBZGNUIBCPEJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Azetidin-3-yl)phenyl]acetic acid is a chemical building block incorporating a constrained azetidine ring, making it a compound of high interest in pharmaceutical research and organic synthesis. The azetidine subunit is a key pharmacophore found in a variety of biologically active molecules and is present in the structure of some marine alkaloids with cytotoxic and antibacterial properties, as well as in approved drugs like the antihypertensive agent azelnidipine . As a functionalized amino acid derivative, this compound serves as a crucial scaffold for constructing novel peptides and heterocyclic systems . Its structure, featuring both a phenylacetic acid and a secondary amine on the azetidine ring, allows for versatile derivatization. Researchers can exploit this to generate conformationally restricted analogues of larger amino acids or to create diverse compound libraries for drug discovery . The compound is related to (azetidin-3-yl)acetic acid, which is recognized as a structural analogue for 4-aminobutanoic acid (GABA), suggesting potential applications in designing central nervous system (CNS)-active agents . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B12094474 2-[3-(Azetidin-3-yl)phenyl]acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[3-(azetidin-3-yl)phenyl]acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14)

InChI Key

LBZGNUIBCPEJDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Optimization Strategies for 2 3 Azetidin 3 Yl Phenyl Acetic Acid

Retrosynthetic Analysis of the 2-[3-(Azetidin-3-yl)phenyl]acetic Acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple strategic pathways for its synthesis. The primary disconnections involve the carbon-carbon bond between the phenyl ring and the acetic acid moiety, and the carbon-carbon or carbon-nitrogen bonds of the azetidine (B1206935) ring.

Disconnection Approach A: Late-stage introduction of the acetic acid side chain. This is a common and often reliable strategy. The key disconnection is at the C-C bond of the phenylacetic acid moiety. This leads back to a precursor such as a (3-(azetidin-3-yl)phenyl)methanenitrile or a 3-(3-bromophenyl)azetidine (B3089969) derivative. The former can be hydrolyzed to the desired acid, while the latter can be converted to the acetic acid side chain via various methods, including the Heck reaction followed by oxidation or through a Grignard reagent and subsequent carboxylation.

Disconnection Approach B: Formation of the azetidine ring on a pre-functionalized phenylacetic acid derivative. In this approach, the azetidine ring is constructed in the later stages of the synthesis. The starting material would be a derivative of 3-substituted phenylacetic acid, for example, 3-(1,3-dihalopropyl)phenylacetic acid ester or a related precursor that can undergo intramolecular cyclization to form the azetidine ring.

Disconnection Approach C: Coupling of two key fragments. This strategy involves the coupling of a pre-formed azetidine-containing fragment with a phenylacetic acid-containing fragment. For instance, a Suzuki or other cross-coupling reaction could be employed between a 3-boronic acid-substituted azetidine derivative and a 3-halophenylacetic acid ester.

Each of these retrosynthetic pathways offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and control of selectivity.

Classical Synthetic Routes to the Azetidine Core

The construction of the four-membered azetidine ring is a cornerstone of the synthesis of this compound. Several classical methods have been established for the synthesis of azetidines. beilstein-journals.orgresearchgate.netrsc.org

One of the most common methods involves the intramolecular cyclization of γ-amino alcohols or their derivatives. rsc.org For example, a 1,3-aminoalcohol can be converted to a leaving group at the hydroxyl position (e.g., a tosylate or mesylate), which then undergoes intramolecular nucleophilic substitution by the amine to form the azetidine ring.

Another widely used approach is the [2+2] cycloaddition, such as the aza Paternò–Büchi reaction between an imine and an alkene, which can provide direct access to functionalized azetidines. nih.gov While powerful, this method can sometimes be limited by issues of regioselectivity and stereoselectivity.

The table below summarizes some of the classical synthetic routes to the azetidine core.

Method Starting Materials Key Transformation Advantages Disadvantages
Intramolecular Cyclizationγ-amino alcohols, γ-haloaminesNucleophilic substitutionReadily available starting materials, reliableMay require harsh conditions, potential for side reactions
[2+2] CycloadditionImines, AlkenesPhotochemical or thermal cycloadditionDirect formation of the ring, access to diverse functionalityCan have issues with selectivity, may require specialized equipment
Ring ExpansionAziridinesReaction with a one-carbon electrophileAccess to specific substitution patternsLimited by the availability of substituted aziridines
Reduction of Azetidin-2-onesβ-lactamsReduction of the amide carbonylAccess from well-established β-lactam chemistryRequires an additional reduction step

Strategies for Introducing the Phenylacetic Acid Moiety

Once the azetidine-substituted phenyl ring is in place, the phenylacetic acid moiety can be introduced through several well-established synthetic transformations.

A common and effective method is the hydrolysis of a benzyl (B1604629) cyanide (phenylacetonitrile) derivative . The nitrile group can be introduced via a Sandmeyer reaction on an aniline (B41778) precursor or by nucleophilic substitution of a benzylic halide. The subsequent hydrolysis to the carboxylic acid can be achieved under either acidic or basic conditions. mdpi.com

Another strategy involves the Willgerodt-Kindler reaction . This reaction allows for the conversion of an acetophenone (B1666503) derivative to the corresponding phenylacetic acid amide, which can then be hydrolyzed. This method is particularly useful if the starting material is a 3-acetylphenyl derivative.

Alternatively, a cross-coupling reaction can be employed. For example, a 3-bromophenyl derivative can be subjected to a Sonogashira coupling with a protected acetylene (B1199291), followed by hydration and oxidation to afford the phenylacetic acid. Another cross-coupling approach is the conversion of the aryl bromide to a Grignard or organolithium reagent, followed by reaction with carbon dioxide to directly install the carboxylic acid group, although this would result in a benzoic acid rather than a phenylacetic acid and would require a different synthetic design. A more direct route to the phenylacetic acid would involve a palladium-catalyzed carboxylation of a benzylic halide.

Method Precursor Key Reagents Advantages Disadvantages
Nitrile Hydrolysis(3-(Azetidin-3-yl)phenyl)acetonitrileH+ or OH-, H2OHigh yielding, reliableNitrile synthesis may require toxic reagents (e.g., KCN)
Willgerodt-Kindler Reaction3-(Azetidin-3-yl)acetophenoneSulfur, MorpholineUseful for acetophenone precursorsCan require high temperatures
Cross-Coupling followed by functionalization3-Bromo-1-(azetidin-3-yl)benzenePd catalyst, acetylene source, then oxidationVersatile, allows for diverse starting materialsMulti-step, may have lower overall yield

Stereoselective Synthesis Approaches for this compound

The development of stereoselective routes to this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Since the target molecule possesses a stereocenter at the 3-position of the azetidine ring, enantioselective synthesis is a key consideration.

One approach to achieve stereocontrol is through the use of a chiral auxiliary . A chiral auxiliary can be attached to the nitrogen of the azetidine precursor, guiding the stereochemical outcome of subsequent reactions. After the desired stereocenter is set, the auxiliary can be removed. psu.edu

Another powerful strategy is asymmetric catalysis . For instance, an asymmetric hydrogenation of a suitable prochiral precursor, such as a 3-methyleneazetidine derivative, could be employed to establish the stereocenter. Similarly, asymmetric variants of the [2+2] cycloaddition reactions can provide enantiomerically enriched azetidines. nih.gov

Enzymatic resolution is also a viable option. nih.gov A racemic mixture of a key intermediate, such as a 3-hydroxyazetidine derivative, can be subjected to an enzymatic reaction (e.g., acylation or hydrolysis) that selectively proceeds for one enantiomer, allowing for the separation of the two.

Strategy Description Key Features
Chiral AuxiliaryA chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.Effective for a wide range of transformations, but requires additional steps for attachment and removal.
Asymmetric CatalysisA chiral catalyst is used to favor the formation of one enantiomer over the other.Highly efficient in terms of atom economy, but requires the development of a specific catalyst for the desired transformation.
Enzymatic ResolutionAn enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation.Often highly selective and can be performed under mild conditions, but may be limited by substrate scope and enzyme availability.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in modern organic synthesis. For the synthesis of this compound, several strategies can be employed to improve the environmental footprint of the process.

The use of greener solvents is a primary consideration. Solvents such as water, ethanol, or supercritical CO2 can often replace more hazardous solvents like chlorinated hydrocarbons or aprotic polar solvents. The development of flow chemistry processes can also contribute to a greener synthesis by improving heat and mass transfer, reducing reaction times, and minimizing waste. beilstein-journals.org

Atom economy is another key principle. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions where possible.

Process Optimization and Scale-Up Considerations for Research Purposes

For the synthesis of this compound on a larger scale for research purposes, several factors need to be considered to ensure a safe, efficient, and reproducible process.

Reaction conditions such as temperature, reaction time, and concentration of reactants should be carefully optimized to maximize the yield and purity of the product while minimizing the formation of byproducts. Techniques such as Design of Experiments (DoE) can be employed to systematically explore the reaction parameter space.

The choice of reagents and catalysts is also critical. For scale-up, it is often preferable to use less expensive and more readily available reagents. The stability and handling of all chemicals involved should be carefully assessed.

Purification methods need to be scalable and efficient. While chromatography is a powerful tool at the lab scale, it can be cumbersome and expensive for larger quantities. Crystallization, distillation, or extraction are often preferred methods for purification on a larger scale. researchgate.net

Finally, a thorough process safety analysis should be conducted to identify and mitigate any potential hazards associated with the synthesis, especially when working with reactive intermediates or performing reactions at high temperatures or pressures.

Structure Activity Relationship Sar Studies and Analogue Design of 2 3 Azetidin 3 Yl Phenyl Acetic Acid

Rational Design of 2-[3-(Azetidin-3-yl)phenyl]acetic Acid Analogues

The rational design of analogues of this compound is deeply rooted in the understanding of the pharmacophore required for GABA uptake inhibition. acs.org The core structure, featuring a central aromatic ring, a constrained amino acid-like moiety (the azetidine (B1206935) ring), and a carboxylic acid group, serves as a template for modification. Researchers have systematically altered each of these components to probe their influence on biological activity, aiming to enhance potency and selectivity for GABA transporters (GATs). nih.govsigmaaldrich.com

Strategies for analogue design often involve:

Conformational Constraint: The azetidine ring itself represents a conformationally restricted analogue of GABA. nih.govsigmaaldrich.com Further modifications to this ring or the introduction of other rigidifying elements aim to lock the molecule into a bioactive conformation that preferentially binds to the target transporter.

Bioisosteric Replacement: Key functional groups, such as the carboxylic acid, are often replaced with bioisosteres to improve pharmacokinetic properties or to explore alternative binding interactions. nih.govsigmaaldrich.com

Lipophilic Appendages: The addition of lipophilic groups is a common strategy to enhance membrane permeability and affinity for the transporter, which is embedded in the cell membrane. nih.govacs.org

Impact of Azetidine Ring Modifications on Biological Activity

The azetidine ring is a critical component for the biological activity of this class of compounds. Modifications to this four-membered heterocycle have a profound impact on potency and selectivity. rsc.org

Position of the Acetic Acid Moiety: Studies have compared derivatives where the acetic acid group is attached at the 2-position versus the 3-position of the azetidine ring. nih.govsigmaaldrich.com This seemingly subtle change can significantly alter the spatial arrangement of the key binding elements and, consequently, the inhibitory activity.

N-Substitution: The nitrogen atom of the azetidine ring is a key site for modification. N-unsubstituted compounds often serve as a baseline, while the introduction of various alkyl or arylalkyl groups can dramatically increase lipophilicity and potency. nih.govsigmaaldrich.com For instance, the addition of a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety to azetidin-2-ylacetic acid derivatives resulted in potent GAT-1 inhibitors. nih.govsigmaaldrich.com

Ring Substitution: Introducing substituents directly onto the carbon atoms of the azetidine ring offers another avenue for SAR exploration. For example, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been investigated as analogues of other known GABA uptake inhibitors. nih.govsigmaaldrich.com

The following table summarizes the inhibitory activity of some azetidine-modified analogues:

CompoundModificationTargetIC50 (µM)
Azetidin-2-ylacetic acid derivative4,4-diphenylbutenyl at N-positionGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative4,4-bis(3-methyl-2-thienyl)butenyl at N-positionGAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidN-alkylation and 3-carboxylic acidGAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)3-hydroxy, 3-phenyl substitutionGAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)3-hydroxy, 3-phenyl substitutionGAT-331.0 ± 4.7

This table presents data on the inhibitory concentrations (IC50) of various azetidine analogues against GABA transporters GAT-1 and GAT-3.

Influence of Phenyl Ring Substitutions on Structure-Activity Relationships of this compound

The phenyl ring acts as a scaffold, and its substitution pattern can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with the GABA transporter. rsc.org Research in this area explores how different substituents on the phenyl ring modulate biological activity. While specific SAR data for substitutions on the phenyl ring of this compound itself is not extensively detailed in the provided search results, general principles from related classes of compounds can be inferred.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the charge distribution of the aromatic ring, which may affect its binding to the transporter. researchgate.netbeilstein-archives.org

Lipophilicity: Substituents can also modify the lipophilicity of the molecule, which is a crucial factor for crossing biological membranes and accessing the transporter.

Role of the Acetic Acid Functional Group in Molecular Recognition

The acetic acid functional group is a cornerstone of the pharmacophore for many GABA uptake inhibitors, as it mimics the carboxylic acid moiety of GABA itself. nih.gov This group is crucial for molecular recognition and binding to the transporter.

Ionic Interaction: The carboxylate group, being negatively charged at physiological pH, is thought to form a key ionic interaction with a positively charged residue in the binding site of the GABA transporter. This electrostatic interaction is a primary anchor for the molecule.

Bioisosteric Replacement: To probe the importance of the carboxylic acid and to potentially improve drug-like properties, researchers have explored bioisosteric replacements. For instance, replacing the carboxylic acid with a tetrazole ring, another acidic functional group, has been investigated. nih.govsigmaaldrich.com However, in the case of the azetidine derivatives studied, the tetrazole analogues showed no significant potency as GABA uptake inhibitors, highlighting the specific requirement for the carboxylic acid group in this chemical series. nih.govsigmaaldrich.com

Conformational Analysis of this compound and its Correlation with Biological Effects

The three-dimensional shape, or conformation, of this compound and its analogues is critical for their biological activity. Conformational analysis aims to understand the preferred spatial arrangement of the molecule and how this correlates with its ability to bind to the GABA transporter.

For example, studies on related GABA uptake inhibitors have shown that the distance and relative orientation between the amino group (or its equivalent, like the azetidine nitrogen) and the carboxylic acid are crucial for activity. The phenyl ring and its substituents can influence the preferred conformation and thereby modulate the biological effect.

Biological Target Identification and Mechanistic Investigation of 2 3 Azetidin 3 Yl Phenyl Acetic Acid

Methodologies for Molecular Target Elucidation (e.g., chemical proteomics, affinity purification)

There is no publicly available information detailing the specific methodologies used for the molecular target elucidation of 2-[3-(Azetidin-3-yl)phenyl]acetic acid.

In Vitro Biochemical Assays for Target Binding and Functional Modulation

No specific in vitro biochemical assay data for this compound, including target binding and functional modulation studies, is available in the public domain.

Receptor Binding and Activation Profiling of this compound

There is no available data on the receptor binding and activation profile of this compound.

Cellular Mechanism of Action Investigations (e.g., signaling pathway analysis, cellular localization)

Information regarding the cellular mechanism of action, including any signaling pathway analysis or cellular localization studies for this compound, is not available in the public domain.

Investigations into Specific Biological Pathways Implicated by this compound

There are no publicly available investigations into specific biological pathways implicated by the action of this compound.

Computational Chemistry and Molecular Modeling of 2 3 Azetidin 3 Yl Phenyl Acetic Acid

Ligand-Based Drug Design Approaches for 2-[3-(Azetidin-3-yl)phenyl]acetic Acid Derivatives

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For derivatives of this compound, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be utilized to identify key structural features responsible for their therapeutic effects.

A hypothetical QSAR study on a series of this compound derivatives might involve the generation of various molecular descriptors and correlating them with their biological activity.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

DescriptorDescriptionPotential Impact on Activity
LogP LipophilicityInfluences membrane permeability and binding to hydrophobic pockets.
Topological Polar Surface Area (TPSA) A measure of the molecule's polarity.Affects solubility and ability to form hydrogen bonds.
Molecular Weight (MW) The mass of the molecule.Can impact diffusion and overall size for binding pocket fit.
Number of Hydrogen Bond Donors/Acceptors The count of atoms that can donate or accept a hydrogen bond.Crucial for specific interactions with a biological target.
Azetidine (B1206935) Ring Conformation The pucker and orientation of the azetidine ring.Can significantly alter the 3D shape and interactions.

Structure-Based Drug Design: Molecular Docking and Scoring Methodologies

When the 3D structure of a target protein is available, structure-based drug design (SBDD) becomes a powerful tool. nih.gov Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could elucidate its binding mode within a specific receptor, such as a G protein-coupled receptor (GPCR) or an enzyme.

The process involves placing the ligand in various conformations within the active site of the protein and evaluating the interactions using a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

Table 2: Representative Scoring Functions in Molecular Docking

Scoring Function TypePrincipleExample Software
Force-Field Based Calculates the sum of non-covalent interactions (van der Waals and electrostatic).AutoDock, DOCK
Empirical Uses a weighted sum of terms representing different types of interactions.GlideScore, ChemScore
Knowledge-Based Derives statistical potentials from a database of known protein-ligand complexes.PMF, DrugScore

Molecular Dynamics Simulations for Conformational Sampling and Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding interactions of a ligand-protein complex over time. nih.gov An MD simulation of this compound bound to its target would reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and the flexibility of both the ligand and the protein. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements.

Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be used to accurately determine the electronic properties of this compound. mdpi.com These properties include the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such information is valuable for understanding the molecule's reactivity, stability, and ability to participate in specific interactions like π-π stacking or cation-π interactions.

Table 3: Key Electronic Properties from QM Calculations

PropertyDescriptionRelevance
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and kinetic stability.
Mulliken Atomic Charges The partial charge assigned to each atom in the molecule.Helps in understanding electrostatic interactions and reactive sites.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies regions prone to electrophilic or nucleophilic attack.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov For this compound and its analogs, a pharmacophore model could be generated based on the structures of known active compounds. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening. nih.govresearchgate.net

A typical pharmacophore for this class of compounds might include features such as a hydrogen bond acceptor (the carboxylic acid), a hydrophobic group (the phenyl ring), and a positive ionizable feature (the azetidine nitrogen).

Computational Prediction of ADME-Related Molecular Properties (Methodological Focus)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. github.com Computational models can predict these properties from the molecular structure, helping to identify potential liabilities early in the drug discovery process. nih.govmdpi.com For this compound, various in silico tools can be used to estimate properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov

These predictive models are often built using machine learning algorithms trained on large datasets of experimental ADME data. github.commdpi.com

Table 4: Common Computationally Predicted ADME Properties

ADME PropertyPrediction MethodImportance
Aqueous Solubility (LogS) QSAR models based on molecular descriptors.Affects absorption and formulation.
Blood-Brain Barrier (BBB) Penetration Models based on polarity (TPSA) and lipophilicity (LogP).Crucial for CNS-acting drugs.
Human Intestinal Absorption (HIA) Rule-based filters (e.g., Lipinski's Rule of Five) and QSAR models.Determines oral bioavailability.
Cytochrome P450 (CYP) Inhibition Docking into CYP enzyme structures or substrate-based pharmacophore models.Predicts potential for drug-drug interactions.
Plasma Protein Binding (PPB) QSAR models using descriptors like LogP and charge.Influences the free concentration of the drug.

Derivatization Strategies and Chemical Biology Applications of 2 3 Azetidin 3 Yl Phenyl Acetic Acid

Synthesis of Probes for Biological Investigations (e.g., fluorescent, affinity labels)

The functional handles of 2-[3-(azetidin-3-yl)phenyl]acetic acid, namely the secondary amine of the azetidine (B1206935) ring and the carboxylic acid, serve as primary sites for the attachment of reporter groups such as fluorophores and affinity labels.

The synthesis of fluorescent probes can be approached by coupling a fluorescent dye to either the azetidine nitrogen or the carboxylic acid. The choice of fluorescent label is critical and depends on the specific application, with common options including fluorescein, rhodamine, and BODIPY dyes. nih.govacs.org These dyes can be functionalized with a carboxylic acid or an amine-reactive group to facilitate conjugation.

For instance, a fluorescent dye containing a carboxylic acid can be activated to form an amide bond with the secondary amine of the azetidine ring. tcichemicals.com Conversely, an amine-containing fluorophore can be coupled to the carboxylic acid of this compound. This reaction typically requires the activation of the carboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of N-hydroxysuccinimide (NHS) or other additives to form an active ester intermediate that readily reacts with the amine. researchgate.netencyclopedia.pubthermofisher.com Studies on other azetidine-containing molecules have shown that their incorporation can enhance the photophysical properties of fluorophores, suggesting that derivatives of this compound could yield bright and photostable probes. nih.govnih.govresearchgate.netscispace.comresearchgate.net

Affinity labels , particularly photoaffinity labels, can be synthesized by incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide. nih.govnih.gov These groups, upon exposure to UV light, form highly reactive species that can covalently bind to interacting biomolecules in close proximity. thermofisher.comprofacgen.comgoogle.com A common strategy involves creating trifunctional reagents that contain the photoreactive group, a reporter tag (like biotin (B1667282) for subsequent purification), and a functional group for attachment to the molecule of interest. nih.gov For this compound, a photoreactive group could be introduced at the azetidine nitrogen, while the carboxylic acid could be used to attach a biotin tag, or vice versa. The design of such probes requires careful consideration to minimize steric hindrance and maintain the biological activity of the parent molecule. nih.gov

Table 1: Potential Fluorescent and Affinity Probes Derived from this compound
Probe TypeDerivatization SiteAttached GroupPotential Application
Fluorescent ProbeAzetidine NitrogenCarboxylic acid-functionalized fluorophore (e.g., FAM, Rhodamine B) nih.govacs.orgCellular imaging, tracking molecular interactions
Fluorescent ProbeCarboxylic AcidAmine-functionalized fluorophore (e.g., Dansyl cadaverine)Labeling of specific proteins or cellular components
Affinity LabelAzetidine NitrogenPhotoreactive group (e.g., Diazirine-NHS ester) profacgen.comIdentifying binding partners of the compound
Affinity LabelCarboxylic AcidBiotin-photoreactive group conjugatePull-down assays to isolate interacting proteins

Strategies for Bioconjugation and Immobilization of the Compound

The ability to conjugate this compound to biomolecules or immobilize it on solid supports is crucial for various applications, including target identification and the development of affinity chromatography matrices.

Bioconjugation strategies primarily leverage the reactivity of the azetidine nitrogen and the carboxylic acid. The carboxylic acid can be activated, as described for probe synthesis, to form stable amide bonds with primary amines on proteins, such as the side chain of lysine (B10760008) residues. nih.govnih.gov This is a widely used method for attaching small molecules to proteins. Alternatively, the secondary amine of the azetidine ring can be targeted. While generally less reactive than primary amines, it can undergo reactions such as acylation or alkylation under appropriate conditions.

Immobilization of the compound onto a solid support, such as agarose (B213101) or magnetic beads, is essential for applications like affinity purification of binding partners. researchgate.net If the carboxylic acid is the desired point of attachment to an amine-functionalized support, carbodiimide (B86325) chemistry is the standard approach. bioclone.net Conversely, if the azetidine nitrogen is to be linked to a carboxyl-activated support, similar amide bond formation strategies can be employed. The choice of linker between the compound and the support is critical to ensure that the molecule remains accessible for interaction with its biological target. nih.gov

Table 2: Bioconjugation and Immobilization Strategies
StrategyFunctional Group TargetedReagent/SupportLinkage FormedApplication
BioconjugationCarboxylic AcidAmine-containing biomolecule (e.g., protein) + EDAC/NHSAmide bondCovalent labeling of proteins
BioconjugationAzetidine NitrogenAcylating or alkylating agent on biomoleculeAmide or C-N bondSite-specific labeling
ImmobilizationCarboxylic AcidAmine-functionalized solid support (e.g., agarose beads) + EDACAmide bondAffinity chromatography
ImmobilizationAzetidine NitrogenCarboxyl-activated solid support + coupling agentAmide bondCreating affinity matrices for target fishing

Development of Prodrugs for Enhanced Research Tool Delivery

The concept of a prodrug, a biologically inactive compound that is converted to the active form in vivo, can be adapted to create more effective research tools. uobabylon.edu.iqebrary.net For this compound, both the secondary amine and the carboxylic acid can be masked to create prodrugs with altered properties, such as improved cell permeability or controlled release. google.comgoogle.com

The carboxylic acid can be converted into an ester, which can be designed to be cleaved by intracellular esterases, releasing the active carboxylic acid. chemrxiv.org This strategy can enhance the lipophilicity of the molecule, facilitating its passage across cell membranes.

The secondary amine of the azetidine ring can be derivatized to form a carbamate (B1207046) or an amide. ebrary.net These linkages can also be designed for enzymatic or chemical cleavage within the cell. The choice of the promoiety (the chemical group used to mask the functional group) is critical and can be tailored to control the rate of release of the active compound.

Application in Chemical Genetics and Phenotypic Screening

Chemical genetics utilizes small molecules to perturb protein function and elucidate biological pathways, analogous to traditional genetics where genes are mutated. nih.gov Small molecules containing the azetidine scaffold have been used in chemical-genetic screens. researchgate.net Derivatives of this compound, with their potential for diverse modifications, could be valuable additions to chemical genetics libraries. Screening these derivatives against model organisms like yeast can identify compounds that cause specific phenotypes, which can then be used to uncover the underlying molecular targets and pathways. researchgate.net

Phenotypic screening involves testing a library of compounds for their ability to induce a particular cellular phenotype without a priori knowledge of the molecular target. harvard.eduenamine.netotavachemicals.comnih.govnih.gov Libraries containing phenylacetic acid derivatives have been utilized in such screens. enamine.net A library of diverse derivatives of this compound could be screened in various phenotypic assays, such as those monitoring cell proliferation, differentiation, or morphology. Hits from these screens can then be used as starting points for target identification and the development of more potent and selective modulators of the identified pathway. The structural information from active compounds can provide valuable structure-activity relationship (SAR) data to guide further optimization. nih.govacs.org

Pre Clinical Pharmacological Research Methodologies Involving 2 3 Azetidin 3 Yl Phenyl Acetic Acid

In Vitro Efficacy Assessment in Cellular and Tissue Models

The initial stages of pre-clinical research for 2-[3-(Azetidin-3-yl)phenyl]acetic acid involve rigorous in vitro testing to determine its biological effects at a cellular and tissue level. These assays are fundamental in providing preliminary data on the compound's potential efficacy and mechanism of action.

A variety of cell-based assays are utilized to screen for biological activity. This typically involves exposing different cell lines, which can be of human or animal origin, to the compound. researchgate.net For instance, neuronal cell lines such as SH-SY5Y (human), PC12 (rat), and N1E-115 (mouse) are commonly used models to assess neuroprotective or neurotoxic effects. researchgate.net The assessment of cell proliferation, often measured by the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into DNA, is a key parameter. researchgate.net In such studies, a decrease in BrdU incorporation would suggest an anti-proliferative effect, which could be relevant for cancer research.

Furthermore, the potential of related azetidin-2-one (B1220530) derivatives to induce apoptosis (programmed cell death) has been investigated in cancer cell lines like SiHa and B16F10. nih.gov Techniques such as the caspase-3 assay are employed to quantify apoptosis, providing insight into the compound's potential as an anticancer agent. nih.gov Molecular analyses, including microarrays, can further elucidate the specific genes and cellular pathways affected by the compound, such as those involved in cytoskeleton regulation and the cell cycle. nih.gov

To evaluate antioxidant capacity, cellular models of oxidative stress are often used. For example, SH-SY5Y cells can be treated with an agent like catechol to induce oxidative stress, and the ability of the test compound to reduce intracellular reactive oxygen species (ROS) levels is measured. mdpi.com

The following table summarizes common in vitro models and the endpoints measured:

Cell LineAssay TypeMeasured EndpointPotential Therapeutic Area
SH-SY5Y (human neuroblastoma)Cell Viability, ROS detectionNeuroprotection, Antioxidant activityNeurodegenerative Diseases
PC12 (rat pheochromocytoma)Cell Proliferation (BrdU)Anti-proliferative effectsOncology, Neurology
SiHa (human cervical cancer)Cytotoxicity, Apoptosis (Caspase-3)Anticancer activityOncology
B16F10 (mouse melanoma)Cytotoxicity, Apoptosis (Caspase-3)Anticancer activityOncology

In Vivo Efficacy Study Design in Established Disease Models

Following promising in vitro results, the investigation of this compound would proceed to in vivo studies using established animal models of disease. These studies are crucial for understanding the compound's efficacy and potential therapeutic utility in a whole-organism context. The design of these studies is critical and must be tailored to the specific disease being modeled.

For example, if the compound showed potential as a neuroprotective agent in vitro, it might be tested in rodent models of neurodegenerative diseases like Parkinson's or Alzheimer's disease. nih.gov These models can be created by inducing specific pathological conditions, such as salsolinol-induced neurodegeneration for Parkinson's or glutamate-induced oxidative damage for aspects of Alzheimer's. nih.gov

In the context of metabolic diseases, if in vitro data suggested an effect on glucose or lipid metabolism, the compound would be tested in relevant animal models. For instance, phenylacetic acid derivatives have been evaluated for their glucose and triglyceride-lowering activity in insulin-resistant rodents, such as the Zucker rat. nih.gov

The selection of the animal model is paramount and should accurately reflect the human disease state as closely as possible. The use of lower vertebrates and invertebrate organisms is also being explored as alternative models in drug discovery. frontiersin.org

Pharmacokinetic Research Methodologies (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies are essential to understand how the body processes this compound. These studies, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), determine the compound's journey through the body.

Absorption: This phase investigates how the compound enters the bloodstream. Studies would assess its bioavailability after administration through various routes (e.g., oral, intravenous).

Distribution: Once absorbed, the compound is distributed throughout the body via the circulatory system. Research would focus on determining the extent to which the compound reaches different tissues and organs.

Metabolism: This involves the chemical modification of the compound by the body, primarily in the liver. For phenylacetic acid derivatives, metabolism can occur through processes like conjugation with glutamine to form phenylacetyl glutamine. hmdb.ca Identifying the metabolites is crucial as they can be active or inactive.

Excretion: This is the process by which the compound and its metabolites are eliminated from the body, typically via urine or feces.

In silico models and analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are instrumental in quantifying the compound and its metabolites in biological samples (e.g., blood, urine, tissues). bldpharm.com

Pharmacodynamic Research Methodologies and Biomarker Identification

Pharmacodynamic (PD) studies focus on the effects of this compound on the body and its mechanism of action at the molecular level. These studies aim to identify the specific biological targets with which the compound interacts.

For instance, if the compound is being investigated for its neuroprotective effects, PD studies might involve measuring its ability to inhibit enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. nih.gov Molecular docking simulations can be used to predict and study the binding of the compound to the active site of its target protein. nih.gov

Biomarker identification is a critical component of PD research. Biomarkers are measurable indicators of a biological state or condition and can be used to assess the therapeutic effect of a drug. For example, if the compound is being developed as an anti-inflammatory agent, levels of pro-inflammatory cytokines could serve as biomarkers. In the context of cancer, the expression levels of specific genes or proteins that are modulated by the compound could be used as biomarkers of response. nih.gov

Investigation of Therapeutic Potential in Specific Pre-clinical Disease Models

The culmination of in vitro and in vivo research allows for the investigation of the therapeutic potential of this compound in specific pre-clinical disease models. This stage integrates all the data gathered to build a comprehensive profile of the compound's potential as a therapeutic agent.

For example, based on the known activities of related phenylacetic acid derivatives, the therapeutic potential of this compound could be explored in several areas:

Oncology: Given that some phenylacetic acid derivatives have shown antiproliferative and antitumor properties, its efficacy could be tested in various cancer models. mdpi.com

Neurodegenerative Diseases: Derivatives of phenylacetic acid have been proposed as candidates for the treatment of Alzheimer's disease. mdpi.com Pre-clinical models of Alzheimer's and Parkinson's disease would be appropriate to test this potential. nih.gov

Metabolic Disorders: The ability of phenylacetic acid derivatives to act as agonists for receptors like hPPAR suggests a potential role in managing conditions like hyperglycemia and hypertriglyceridemia. nih.gov

The following table outlines potential pre-clinical models for investigating the therapeutic potential of this compound:

Disease AreaPre-clinical ModelKey Outcome Measures
Oncology Xenograft models (e.g., human tumor cells implanted in mice)Tumor growth inhibition, survival rate
Alzheimer's Disease Transgenic mouse models (e.g., APP/PS1)Plaque deposition, cognitive function (e.g., Morris water maze)
Parkinson's Disease Neurotoxin-induced models (e.g., MPTP in mice)Dopaminergic neuron loss, motor function (e.g., rotarod test)
Type 2 Diabetes Genetically diabetic mice (e.g., db/db mice)Blood glucose levels, insulin (B600854) sensitivity

Advanced Analytical Characterization Techniques for 2 3 Azetidin 3 Yl Phenyl Acetic Acid Research

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like 2-[3-(Azetidin-3-yl)phenyl]acetic acid. By providing an extremely accurate mass measurement of the parent ion, often to within 5 ppm, HRMS allows for the calculation of the elemental formula, a critical first step in structural elucidation.

For this compound (C₁₁H₁₃NO₂), the expected exact mass can be calculated and compared against the measured value. Any significant deviation would indicate impurities or an incorrect structure.

Beyond confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) reveals detailed structural information through controlled fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways can be predicted. youtube.comugto.mx Cleavage of the bond between the carboxylic acid group and the methylene (B1212753) bridge would result in the loss of a COOH radical (a loss of 45 Da). libretexts.org Another expected fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion or other resonance-stabilized fragments from the aromatic portion of the molecule. chadsprep.com The azetidine (B1206935) ring itself can undergo characteristic ring-opening fragmentations.

Purity assessment by HRMS involves searching for ions corresponding to potential impurities, such as starting materials, byproducts from the synthesis organic-chemistry.org, or degradation products. The high sensitivity and resolution of the technique allow for the detection of trace-level impurities that might not be visible by other methods.

Table 1: Representative HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure Theoretical m/z
[M+H]⁺ C₁₁H₁₄NO₂⁺ 192.1025
[M-H]⁻ C₁₁H₁₂NO₂⁻ 190.0868
[M-COOH]⁺ C₁₀H₁₂N⁺ 146.0970

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecule's framework.

¹H NMR would provide information on the number and environment of all protons. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern in the aromatic region (~7.0-7.5 ppm). The benzylic protons of the acetic acid side chain would likely appear as a singlet around 3.6 ppm. The protons of the azetidine ring would present a more complex pattern, with the methine proton (at C3) coupled to the adjacent methylene protons. The N-H proton of the azetidine would be observable, and its chemical shift could be concentration and solvent dependent.

¹³C NMR would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the low-field end of the spectrum (~170-180 ppm). The aromatic carbons would appear in the 120-140 ppm range, while the benzylic and azetidine carbons would be in the aliphatic region.

Advanced NMR techniques are crucial for conformational analysis. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to define the preferred orientation of the azetidine ring relative to the phenyl ring. The puckered nature of the four-membered azetidine ring can also be studied. researchgate.net The magnitude of proton-proton coupling constants within the ring can provide information about the ring's pucker and the relative stereochemistry of substituents. capes.gov.br The barrier to pyramidal inversion at the nitrogen atom, a characteristic feature of azetidines, can also be investigated using dynamic NMR techniques. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxyl (COOH) 10-12 (broad s) ~175
Methylene (-CH₂COOH) ~3.6 (s) ~40
Phenyl Ring (aromatic) 7.2-7.4 (m) 125-140
Azetidine C3-H ~3.8 (m) ~35
Azetidine CH₂ ~3.2-3.5 (m) ~50

Chromatographic Methods for Purification and Quantitative Analysis (e.g., HPLC, GC, SFC)

Chromatographic techniques are essential for both the purification of this compound and its quantitative analysis in various samples.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this one. For purity determination and quantitative analysis, a reversed-phase HPLC method would typically be developed. nih.gov A C18 column is often a good starting point, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, monitoring at a wavelength where the phenyl ring absorbs, such as 254 nm.

Gas Chromatography (GC) is generally less suitable for a polar, non-volatile compound containing a carboxylic acid and a secondary amine, as it would require derivatization to increase its volatility and thermal stability.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both normal-phase HPLC and GC, particularly for chiral separations. chromatographyonline.com Since the 3-position of the azetidine ring is a stereocenter, this compound can exist as a pair of enantiomers. SFC, using a chiral stationary phase (CSP) often based on polysaccharide derivatives, is highly effective for separating enantiomers. shimadzu.comresearchgate.net The use of supercritical CO₂ as the main mobile phase component, mixed with a small amount of an organic modifier (like methanol or ethanol), leads to fast and efficient separations with reduced solvent consumption. nih.gov

Table 3: Representative Chromatographic Conditions

Technique Column Type Mobile Phase Example Detection Application
HPLC Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Gradient of Water (0.1% Formic Acid) and Acetonitrile UV at 254 nm Purity, Quantitative Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state at atomic resolution. uq.edu.auncsu.edu This technique requires a single, high-quality crystal of the compound. excillum.com The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the precise position of each atom can be determined. researchgate.net

For this compound, a crystal structure would provide a wealth of information. It would definitively confirm the atomic connectivity and the relative stereochemistry if a single enantiomer is crystallized. Furthermore, it would reveal the solid-state conformation of the molecule, including the pucker of the azetidine ring, the torsion angles defining the orientation of the phenyl and acetic acid groups, and the intramolecular bond lengths and angles. nih.govnih.gov

Crucially, the crystal structure also elucidates the intermolecular interactions, such as hydrogen bonds (e.g., involving the carboxylic acid and the azetidine N-H) and π-stacking of the phenyl rings, which dictate how the molecules pack in the crystal lattice. This information is vital for understanding physical properties like melting point, solubility, and polymorphism.

Spectroscopic Techniques (IR, UV-Vis, CD) for Molecular Characterization

While NMR and mass spectrometry provide detailed structural data, other spectroscopic techniques offer complementary information.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands. A very broad absorption in the 2500-3300 cm⁻¹ region would be characteristic of the O-H stretch of the carboxylic acid. nih.govresearchgate.net A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. chemicalbook.com The N-H stretching of the secondary amine in the azetidine ring would likely appear around 3300-3500 cm⁻¹. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while C-H stretches of the aliphatic portions would be just below 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ would contain peaks from aromatic C=C stretching. cdnsciencepub.comekb.eg

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the phenyl ring. One would expect to see characteristic absorbance peaks in the UV region, typically around 250-270 nm, corresponding to the π→π* transitions of the benzene (B151609) ring. nih.gov

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. If an enantiomerically pure sample of this compound is available, its CD spectrum will show differential absorption of left- and right-circularly polarized light. This provides a unique spectroscopic fingerprint for a specific enantiomer and can be used to study its conformation in solution.

Table 4: Expected Spectroscopic Data

Technique Wavenumber/Wavelength Assignment
IR ~1700 cm⁻¹ C=O stretch (carboxylic acid)
IR 2500-3300 cm⁻¹ (broad) O-H stretch (carboxylic acid)
IR ~3300 cm⁻¹ N-H stretch (azetidine)
UV-Vis ~260 nm π→π* transition (phenyl ring)

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures, such as biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern drug metabolism studies and bioanalysis. nih.govscilit.com To study the metabolic fate of this compound, the compound could be incubated with liver microsomes or administered to an animal model. Biological fluids like plasma or urine would then be analyzed by LC-MS/MS. nih.gov The LC component separates the parent compound from its metabolites, and the MS/MS component provides structural information for identification. researchgate.netnih.gov Common metabolic transformations that could be identified include oxidation of the phenyl ring, N-dealkylation, or conjugation (e.g., glucuronidation) of the carboxylic acid or amine. The high sensitivity of LC-MS/MS allows for the detection and quantification of the compound and its metabolites at very low concentrations. technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used for trace analysis if a suitable derivatization protocol is developed to make the compound and its metabolites volatile. However, LC-MS/MS is generally the preferred method for this type of molecule due to its direct applicability without derivatization.

Future Directions and Emerging Research Avenues for 2 3 Azetidin 3 Yl Phenyl Acetic Acid

The landscape of medicinal chemistry and drug discovery is in a perpetual state of evolution, driven by technological advancements and a deeper understanding of biological processes. For a compound with the therapeutic potential of 2-[3-(Azetidin-3-yl)phenyl]acetic acid, future research is poised to unlock new possibilities and refine its potential applications. The following sections outline key areas of emerging research that could significantly shape the trajectory of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 2-[3-(Azetidin-3-yl)phenyl]acetic acid, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with substituted phenylacetic acid precursors. A common approach is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the azetidine moiety to the phenyl ring . Critical parameters include:

  • Catalyst loading : Optimize between 1–5 mol% to balance cost and efficiency.
  • Temperature : Reactions often proceed at 80–100°C to activate coupling while avoiding decomposition.
  • Solvent polarity : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts like unreacted azetidine derivatives .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the azetidine ring .
  • Hygroscopicity : Use desiccants in storage containers, as moisture can hydrolyze the azetidine moiety, forming undesired byproducts .
  • Safety : Wear nitrile gloves and safety goggles during handling; avoid inhalation by working in a fume hood .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for characteristic peaks:
  • Azetidine protons: δ 3.5–4.0 ppm (multiplet for the 3-membered ring) .
  • Phenylacetic acid protons: δ 3.6 ppm (singlet for CH₂CO₂H) and aromatic protons at δ 7.0–7.5 ppm .
    • ¹³C NMR : Confirm the carboxylic acid carbon at δ ~170 ppm .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and broad O-H stretch (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives across studies?

Methodological Answer:

  • Purity validation : Use HPLC-MS to rule out impurities (e.g., azetidine ring-opening products) that may skew bioactivity results .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and solvent (≤1% DMSO to avoid cytotoxicity artifacts) .
  • Computational docking : Compare binding poses in target proteins (e.g., kinases or GPCRs) to identify structural determinants of activity variations .

Q. What strategies optimize the regioselectivity of functionalizing the azetidine ring in this compound?

Methodological Answer:

  • Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during azetidine functionalization .
  • Electrophilic substitution : Use directing groups (e.g., boronates) on the phenyl ring to guide cross-coupling reactions to the 3-position of azetidine .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures drive thermodynamic outcomes .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT calculations : Model transition states for reactions like ring-opening or nucleophilic attacks on the azetidine moiety. Focus on bond angles (e.g., C-N-C in azetidine) to assess strain-driven reactivity .
  • Solvent effects : Include implicit solvent models (e.g., PCM for water or DMSO) to simulate reaction environments .
  • Validation : Compare computed NMR chemical shifts with experimental data to refine force fields .

Q. What methods mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Continuous flow chemistry : Improve heat/mass transfer for exothermic coupling reactions, reducing side product formation .
  • Catalyst recycling : Immobilize palladium catalysts on silica or magnetic nanoparticles to reduce costs .
  • Byproduct analysis : Use LC-MS to identify and suppress pathways leading to dimerization or azetidine decomposition .

Q. How do researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • pH-dependent solubility : The carboxylic acid group ionizes in basic conditions (pH > 5), increasing solubility in water. In acidic conditions, the neutral form favors organic solvents like ethyl acetate .
  • Co-solvent systems : Use water/ethanol mixtures (70:30) to balance solubility of both polar (azetidine) and nonpolar (phenyl) regions .
  • Temperature gradients : Conduct solubility tests at 25°C and 50°C to map phase behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.